3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide
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Overview
Description
“3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” is a structurally diverse compound . It has a molecular formula of C12H17N3O3S2 .
Synthesis Analysis
This compound was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .Molecular Structure Analysis
The molecular structure of “3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” is characterized by a molecular formula of C12H17N3O3S2. It has an average mass of 315.412 Da and a monoisotopic mass of 315.071136 Da .Chemical Reactions Analysis
The compound has been used in inhibition studies on human and mycobacterial carbonic anhydrases . It has shown better inhibition against hCA I (K I = 13.3–87.6 nM), hCA II (K I = 5.3–384.3 nM), and hCA VII (K I = 1.1–13.5 nM) compared with acetazolamide (AAZ) as the control drug .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” are characterized by its molecular formula C12H17N3O3S2, average mass of 315.412 Da, and monoisotopic mass of 315.071136 Da .Scientific Research Applications
Antimicrobial Activity
- Sulfonamide Hybrids Synthesis and Antimicrobial Activity : A study by Hussein (2018) synthesized novel hybrids of sulfonamide carbamates and acylthiourea derivatives, demonstrating significant antimicrobial activities. This research highlights the potential of these compounds, including variants of 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide, in combating various bacterial infections (Hussein, 2018).
Chemical Structure Analysis
- Crystal Structure Examination : Saeed et al. (2010) analyzed the molecular structure of similar compounds, providing insights into the spatial arrangement and intramolecular interactions. This study is crucial for understanding the chemical properties and potential applications of compounds like 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide (Saeed, Rashid, Jasinski, Butcher, & Shoaib, 2010).
Corrosion Inhibition
- Use in Corrosion Inhibition : Esmaeili, Neshati, and Yavari (2016) explored the application of similar compounds in preventing corrosion in hydrochloric acid solution, suggesting a potential role for 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide in industrial corrosion protection (Esmaeili, Neshati, & Yavari, 2016).
Medical Imaging Applications
- Potential in Medical Imaging : Wagner et al. (2007) describe the synthesis of fluorinated derivatives of similar compounds for use in positron emission tomography (PET) imaging, particularly for identifying matrix metalloproteinases in pathological processes. This indicates a potential avenue for 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide in diagnostic imaging (Wagner et al., 2007).
Cardiac Applications
- Cardiac Myosin Activation : Manickam et al. (2019) explored sulfonamidophenylethylamide analogs as cardiac myosin activators. Compounds related to 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide demonstrated potential in treating systolic heart failure, highlighting its therapeutic potential in cardiac applications (Manickam et al., 2019).
Future Directions
The compound has shown promising results in inhibition studies against human and mycobacterial carbonic anhydrases . Future research could focus on exploring its potential applications in medical and pharmaceutical fields, particularly in the treatment of conditions related to the function of carbonic anhydrases.
properties
IUPAC Name |
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-8(2)7-11(16)15-12(19)14-9-3-5-10(6-4-9)20(13,17)18/h3-6,8H,7H2,1-2H3,(H2,13,17,18)(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXOOVYZLGCDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide |
Citations
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